molecular formula C15H26O2 B14366609 Octyl cyclohex-3-ene-1-carboxylate CAS No. 92773-34-7

Octyl cyclohex-3-ene-1-carboxylate

Katalognummer: B14366609
CAS-Nummer: 92773-34-7
Molekulargewicht: 238.37 g/mol
InChI-Schlüssel: ALTHNUQGLAEYQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octyl cyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C15H26O2. It is a derivative of cyclohexene carboxylic acid, where an octyl group is attached to the carboxylate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Octyl cyclohex-3-ene-1-carboxylate can be synthesized through esterification reactions. One common method involves the reaction of cyclohex-3-ene-1-carboxylic acid with octanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Octyl cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Cyclohex-3-ene-1-carboxylic acid derivatives.

    Reduction: Octyl cyclohex-3-ene-1-methanol.

    Substitution: Various substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Octyl cyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of octyl cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may interact with various enzymes and receptors in biological systems. The pathways involved in these interactions can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl cyclohex-3-ene-1-carboxylate
  • Ethyl cyclohex-3-ene-1-carboxylate
  • Propyl cyclohex-3-ene-1-carboxylate

Uniqueness

Octyl cyclohex-3-ene-1-carboxylate is unique due to its longer alkyl chain, which can influence its physical and chemical properties. This longer chain can affect the compound’s solubility, reactivity, and interactions with other molecules, making it distinct from its shorter-chain analogs.

Eigenschaften

CAS-Nummer

92773-34-7

Molekularformel

C15H26O2

Molekulargewicht

238.37 g/mol

IUPAC-Name

octyl cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C15H26O2/c1-2-3-4-5-6-10-13-17-15(16)14-11-8-7-9-12-14/h7-8,14H,2-6,9-13H2,1H3

InChI-Schlüssel

ALTHNUQGLAEYQP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC(=O)C1CCC=CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.